molecular formula C10H13F2N B13152477 1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine

1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine

Cat. No.: B13152477
M. Wt: 185.21 g/mol
InChI Key: HNKZGDBLWLNGQB-UHFFFAOYSA-N
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Description

1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct physical and chemical characteristics, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine typically involves multiple steps, including the introduction of fluorine atoms into the aromatic ring and the formation of the amine group. Common synthetic routes include:

Mechanism of Action

The mechanism of action of 1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain receptors and enzymes, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine can be compared with other similar fluorinated compounds, such as:

Biological Activity

1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine, also known as 4-Fluoroamphetamine, is a fluorinated derivative of amphetamine. This compound has gained attention due to its potential biological activities, particularly in pharmacology and toxicology. The presence of fluorine atoms in its structure may enhance its interaction with biological systems, leading to unique pharmacological profiles.

Chemical Structure and Properties

The molecular formula for this compound is C10H14F2NC_{10}H_{14}F_2N, with a molecular weight of approximately 185.21 g/mol. The structure features a central carbon atom bonded to a fluorine atom, an amine group, and a para-substituted fluorophenyl ring. This specific arrangement contributes to the compound's stability and reactivity, making it significant in various fields of chemical research and pharmaceutical development .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a releasing agent for monoamines, particularly dopamine and norepinephrine. The mechanism involves the compound binding to the transporters for these neurotransmitters, leading to increased levels in the synaptic cleft .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Study 1: Neuropharmacological Assessment

A study conducted on the neuropharmacological effects of fluorinated amphetamines indicated that compounds like this compound could significantly enhance dopamine release in vitro. This was measured using rat brain slices, where increased dopamine levels were observed following administration of the compound .

Study 2: Toxicological Evaluation

In a toxicological assessment involving animal models, it was found that high doses of this compound led to significant neurotoxic effects. Symptoms included hyperactivity and neurodegeneration in specific brain regions associated with dopaminergic signaling .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
1-FluoroamphetamineStructureStimulant, NeurotoxicIncreased dopamine release
1-(4-Chlorophenyl)-2-methylpropan-2-amineStructureStimulantLacks fluorine; different activity profile
4-MethylamphetamineStructureStimulantSimilar stimulant effects; no fluorine

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

1-fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H13F2N/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,13H2,1-2H3

InChI Key

HNKZGDBLWLNGQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)F)F)N

Origin of Product

United States

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